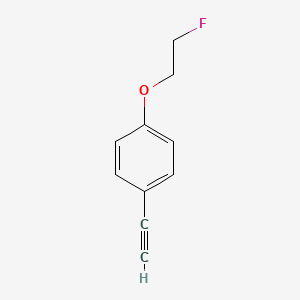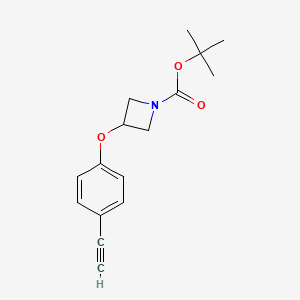
1-Ethynyl-4-(2-fluoro-ethoxy)-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynyl-4-(2-fluoro-ethoxy)-benzene is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a 2-fluoro-ethoxy group
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(2-fluoro-ethoxy)-benzene can be synthesized through a multi-step process involving the following key steps:
Formation of 4-(2-fluoro-ethoxy)-benzene: This intermediate can be prepared by reacting 4-hydroxybenzene with 2-fluoroethanol in the presence of a suitable catalyst such as sulfuric acid.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of 4-(2-fluoro-ethoxy)-benzene with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-Ethynyl-4-(2-fluoro-ethoxy)-benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), sulfur trioxide, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of nitro, sulfo, or halo-substituted benzene derivatives.
科学研究应用
1-Ethynyl-4-(2-fluoro-ethoxy)-benzene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials such as polymers and liquid crystals.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds with therapeutic properties.
Organic Synthesis: Utilized as a versatile intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 1-ethynyl-4-(2-fluoro-ethoxy)-benzene depends on its specific application
Binding to Enzymes: The ethynyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity.
Interaction with Receptors: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
相似化合物的比较
1-Ethynyl-4-(2-fluoro-ethoxy)-benzene can be compared with other similar compounds such as:
1-Ethynyl-4-methoxybenzene: Lacks the fluoro substituent, which may affect its reactivity and applications.
1-Ethynyl-4-(2-chloro-ethoxy)-benzene: Contains a chloro substituent instead of a fluoro group, which can influence its chemical properties and biological activity.
Uniqueness: The presence of the 2-fluoro-ethoxy group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds
属性
IUPAC Name |
1-ethynyl-4-(2-fluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h1,3-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNJUMBHKRBMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide](/img/structure/B8125234.png)






